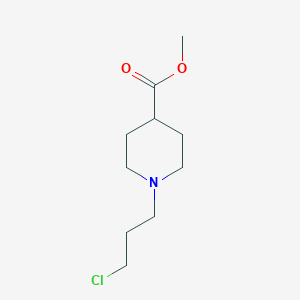![molecular formula C9H15NO2 B1148536 (3S,4R)-1-Azabicyclo[2.2.1]heptane-3-carboxylic acid ethyl ester CAS No. 133366-43-5](/img/structure/B1148536.png)
(3S,4R)-1-Azabicyclo[2.2.1]heptane-3-carboxylic acid ethyl ester
Descripción general
Descripción
(3S,4R)-1-Azabicyclo[2.2.1]heptane-3-carboxylic acid ethyl ester, also known as (−)-CPCA, is a chemical compound that belongs to the class of tropane derivatives. It has been found to have potential applications in scientific research, particularly in the field of neuroscience.
Mecanismo De Acción
The mechanism of action of (−)-CPCA involves binding to the DAT protein and preventing the reuptake of dopamine from the synapse. This leads to an increase in the concentration of dopamine in the synapse, which can have various effects depending on the location and function of the dopamine receptors in the brain. (−)-CPCA has been found to have a higher affinity for the DAT protein than other commonly used DAT inhibitors such as cocaine and methylphenidate.
Biochemical and Physiological Effects
The biochemical and physiological effects of (−)-CPCA are largely dependent on the location and function of the dopamine receptors in the brain. It has been found to increase locomotor activity in rats, which is a common measure of dopamine-related behavior. It has also been shown to increase the release of dopamine in the nucleus accumbens, which is a brain region that is involved in reward processing and addiction.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of (−)-CPCA for lab experiments is its high selectivity and potency for the DAT protein. This makes it a useful tool for studying the role of dopamine in the brain, as well as for developing new treatments for dopamine-related disorders. However, one of the limitations of (−)-CPCA is its relatively short half-life, which can make it difficult to use in certain experiments.
Direcciones Futuras
There are several future directions for the use of (−)-CPCA in scientific research. One potential application is in the development of new treatments for dopamine-related disorders such as Parkinson's disease and addiction. Another potential direction is in the study of the role of dopamine in various brain regions and functions, such as reward processing, motivation, and learning. Additionally, (−)-CPCA could be used in combination with other compounds to study the interactions between different neurotransmitter systems in the brain.
Aplicaciones Científicas De Investigación
(−)-CPCA has been found to have potential applications in scientific research, particularly in the field of neuroscience. It has been shown to be a potent and selective inhibitor of the dopamine transporter (DAT), which is a protein that is responsible for the reuptake of dopamine from the synapse. This makes (−)-CPCA a useful tool for studying the role of dopamine in the brain, as well as for developing new treatments for dopamine-related disorders such as Parkinson's disease and addiction.
Propiedades
IUPAC Name |
ethyl (3S,4R)-1-azabicyclo[2.2.1]heptane-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO2/c1-2-12-9(11)8-6-10-4-3-7(8)5-10/h7-8H,2-6H2,1H3/t7-,8+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQNAHLRWSVMSEA-JGVFFNPUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CN2CCC1C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@@H]1CN2CC[C@H]1C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901197015 | |
| Record name | Ethyl (1R,3S,4R)-1-azabicyclo[2.2.1]heptane-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901197015 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3S,4R)-1-Azabicyclo[2.2.1]heptane-3-carboxylic acid ethyl ester | |
CAS RN |
133444-97-0 | |
| Record name | Ethyl (1R,3S,4R)-1-azabicyclo[2.2.1]heptane-3-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=133444-97-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl (1R,3S,4R)-1-azabicyclo[2.2.1]heptane-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901197015 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1,8-Diazabicyclo[5.4.0]-7-undecene Hydrogen Tribromide](/img/structure/B1148453.png)



![tert-Butyl ((4-(2-hydroxy-1-phenylethoxy)benzo[b]thiophen-2-yl)(imino)methyl)carbamate](/img/structure/B1148463.png)
![(2R,3S)-2-[(Z)-but-1-enyl]-3-ethyl-1,1-difluorocyclopropane](/img/structure/B1148470.png)

